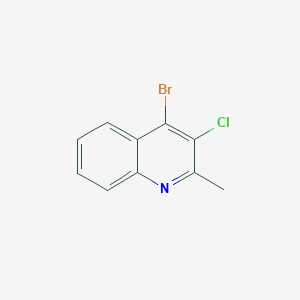

4-Bromo-3-chloro-2-methylquinoline

説明

4-Bromo-3-chloro-2-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of 4-Bromo-3-chloro-2-methylquinoline is 256.53 . The SMILES string representation is ClC1=C(Br)C2=CC=CC=C2N=C1C .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-methylquinoline is a solid substance . Its empirical formula is C10H7BrClN and it has a molecular weight of 256.53 .科学的研究の応用

Drug Discovery and Medicinal Chemistry

4-Bromo-3-chloro-2-methylquinoline: is a valuable scaffold in medicinal chemistry. It serves as a core structure for the synthesis of compounds with potential therapeutic effects. Its analogs have been explored for their anti-inflammatory, antiviral, and anticancer properties. The bromo and chloro substituents on the quinoline ring can be modified to enhance the biological activity and specificity of the resulting compounds .

Organic Synthesis

In synthetic organic chemistry, this compound is used as a building block for complex molecules. It can undergo various reactions, including Suzuki coupling and nucleophilic substitution, to yield a wide range of derivatives. These derivatives are then utilized in the synthesis of more complex organic compounds, which can have applications in materials science or as intermediates in pharmaceuticals .

Material Science

Quinoline derivatives, including 4-Bromo-3-chloro-2-methylquinoline , can be used in the development of organic light-emitting diodes (OLEDs). The electron-rich nature of the quinoline moiety makes it an excellent candidate for electron transport layers in OLED devices, potentially improving their efficiency and stability .

Analytical Chemistry

This compound can be employed as a standard or reference material in chromatographic analysis. Due to its distinct chemical structure, it can help in the calibration of equipment and serve as a comparison point for the identification of unknown compounds in complex mixtures .

Chemical Education

As a representative of heterocyclic aromatic compounds, 4-Bromo-3-chloro-2-methylquinoline is used in educational settings to teach students about the properties and reactions of heterocycles. It provides a practical example of the synthesis and functionalization of quinoline structures .

Environmental Chemistry

The study of quinoline derivatives can also contribute to environmental chemistry. Researchers can investigate the degradation pathways and environmental fate of such compounds, which is crucial for understanding their impact on ecosystems and for developing methods to mitigate any potential negative effects .

Catalysis

Quinoline derivatives can act as ligands in transition metal catalysis4-Bromo-3-chloro-2-methylquinoline might be used to form complexes with metals, which can catalyze a variety of chemical reactions, including cross-coupling and hydrogenation processes .

Photodynamic Therapy

In the field of photodynamic therapy (PDT), quinoline derivatives are explored for their photosensitizing properties. They can be activated by light to produce reactive oxygen species, which can selectively destroy cancer cells or pathogens .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The safety pictograms associated with it are GHS05 and GHS06 . The hazard statements are H301 - H318 . The precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

作用機序

Target of Action

Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .

Pharmacokinetics

The molecular weight of the compound is 25653 , which may influence its pharmacokinetic properties.

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

特性

IUPAC Name |

4-bromo-3-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPCLTPZXXPJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

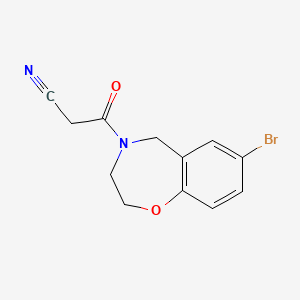

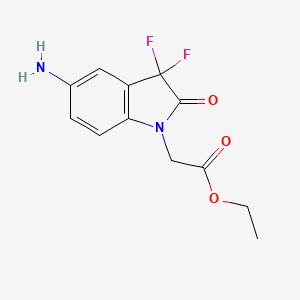

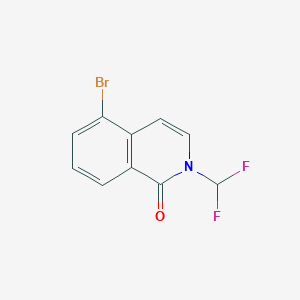

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)

methanol hydrochloride](/img/structure/B1382709.png)

![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)